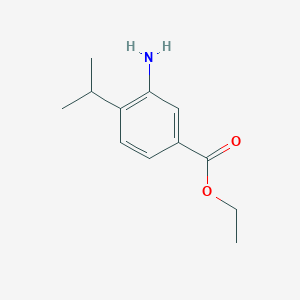

Ethyl3-amino-4-isopropylbenzoate

CAS No.:

Cat. No.: VC17467276

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | ethyl 3-amino-4-propan-2-ylbenzoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4,13H2,1-3H3 |

| Standard InChI Key | BTRWKDJKYKVQEK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)C(C)C)N |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-amino-4-isopropylbenzoate (CHNO) belongs to the class of aromatic esters with amino and alkyl substituents. Its molecular structure comprises a benzene ring substituted with:

-

Amino group (-NH) at position 3

-

Isopropyl group (-CH(CH)) at position 4

-

Ethyl ester (-COOCHCH) at position 1

The presence of electron-donating groups (amino and isopropyl) influences the compound’s electronic distribution, potentially enhancing its reactivity in electrophilic substitution reactions. Comparative analysis with ethyl 3-amino-4-(ethylamino)benzoate (CHNO) suggests that replacing the ethylamino group with isopropyl may increase steric hindrance, altering solubility and crystallinity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | CHNO |

| Molecular weight | 207.27 g/mol |

| Calculated exact mass | 207.1259 g/mol |

Spectroscopic Data

While experimental spectra for Ethyl 3-amino-4-isopropylbenzoate are unavailable, analogous compounds like isopropyl 3-amino-4-methylbenzoate exhibit characteristic IR absorptions for N-H (3300–3500 cm), ester C=O (1700–1750 cm), and aromatic C=C (1450–1600 cm). NMR data for similar esters typically show:

-

H NMR: δ 1.2–1.4 (triplet, ester CH), δ 4.1–4.3 (quartet, ester CH), δ 6.5–7.5 (aromatic protons).

-

C NMR: δ 14–16 (ester CH), δ 60–65 (ester CH), δ 120–150 (aromatic carbons).

Synthesis and Manufacturing

The synthesis of Ethyl 3-amino-4-isopropylbenzoate likely involves multi-step reactions, drawing from methodologies used for structurally related esters.

Proposed Synthetic Route

-

Nitration and Alkylation:

-

Alternative Pathway:

-

Direct amination of 4-isopropylbenzoic acid derivatives via Ullmann or Buchwald-Hartwig coupling, followed by esterification.

-

Key Reaction Conditions

-

Esterification: Typically conducted at reflux (70–80°C) with excess ethanol and catalytic acid .

-

Amination: Requires palladium catalysts (e.g., Pd/C) and ammonia or amine sources under inert atmospheres .

Physicochemical Properties

Data extrapolated from analogs suggest the following properties:

Physical State and Solubility

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 80–85°C (estimated) |

| Boiling Point | 315–320°C (predicted) |

| Solubility | - Slightly soluble in water - Soluble in ethanol, DMSO, dichloromethane |

Thermodynamic and Kinetic Properties

Applications and Industrial Relevance

Pharmaceutical Intermediates

Amino-substituted benzoates are pivotal in synthesizing analgesics and anti-inflammatory agents. For example, ethyl 3-amino-4-(ethylamino)benzoate is a precursor in dye and drug synthesis, suggesting similar applications for the isopropyl analog.

Agrochemicals

The isopropyl group may enhance lipid solubility, making the compound a candidate for herbicide or pesticide formulations.

Material Science

As a monomer, it could polymerize into polyamides or polyesters with tailored thermal stability, leveraging the rigidity of the aromatic ring .

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods to improve yield and purity.

-

Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

-

Environmental Impact: Assess biodegradation and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume